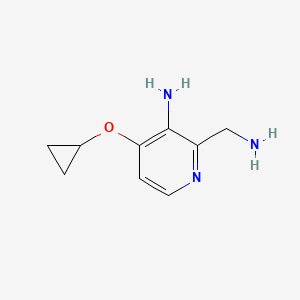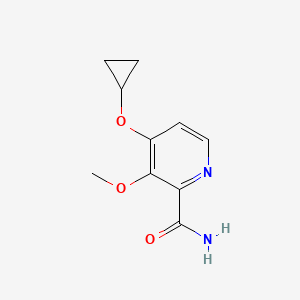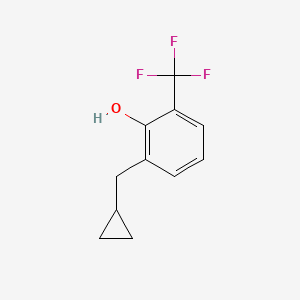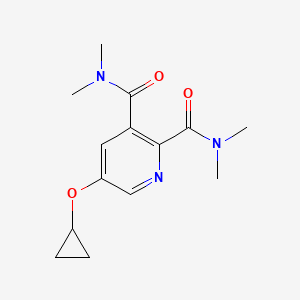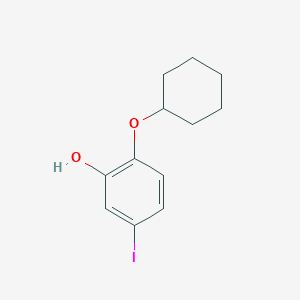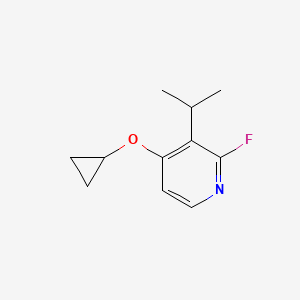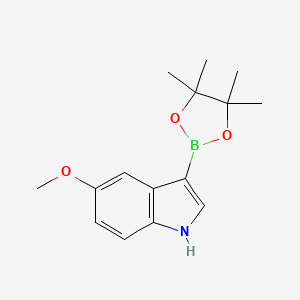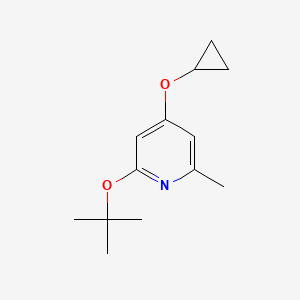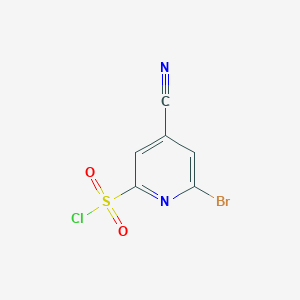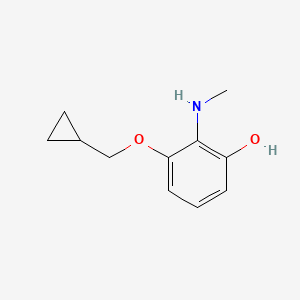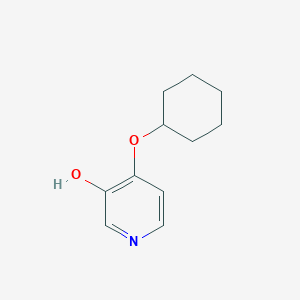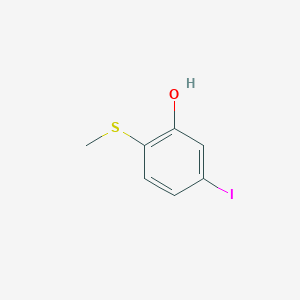
5-Iodo-2-(methylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-(methylsulfanyl)phenol is an organoiodine compound with the molecular formula C7H7IOS It is a derivative of phenol, where the hydrogen atom at the 5th position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the 2nd position is replaced by a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the iodination of 2-(methylsulfanyl)phenol. This process typically uses iodine and an oxidizing agent in a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to control reaction parameters. The choice of reagents and solvents is crucial to ensure the safety and environmental sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-2-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted phenols.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
5-Iodo-2-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-(methylsulfanyl)phenol involves its interaction with molecular targets through its functional groups. The iodine atom and the methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodophenol: Similar structure but lacks the methylsulfanyl group.
5-Iodo-2-methoxyphenol: Contains a methoxy group instead of a methylsulfanyl group.
2-Methyl-5-iodophenol: Similar structure but with different substituent positions.
Uniqueness
5-Iodo-2-(methylsulfanyl)phenol is unique due to the presence of both iodine and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C7H7IOS |
|---|---|
Peso molecular |
266.10 g/mol |
Nombre IUPAC |
5-iodo-2-methylsulfanylphenol |
InChI |
InChI=1S/C7H7IOS/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 |
Clave InChI |
YXFUBRICGRJXBQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


